molecular formula C13H17ClN2O2 B2523796 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1779125-38-0

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No. B2523796
CAS RN: 1779125-38-0
M. Wt: 268.74
InChI Key: LIOHLDIBKHQMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride, also known as SPI-HCl, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirooxindoles, which are known for their diverse biological activities. SPI-HCl has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for further investigation.

Scientific Research Applications

Antitumor Activity

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride exhibits notable antitumor properties. Specifically, derivatives of this compound have been found to be effective c-Met/ALK dual inhibitors, showing significant tumor growth inhibition in gastric carcinoma models (Jingrong Li et al., 2013). Additionally, certain spiro[indoline-3,4'-piperidine]-2-one derivatives demonstrate potent antiproliferative activities against various cancer cell lines, including A549, BEL-7402, and HeLa cell lines, as evidenced by their effective inhibition in in vitro assays (Junjian Li et al., 2020).

Antidepressant Potential

Compounds with the spiro[indoline-3,4'-piperidine] structure have shown potential as antidepressants. A study on 1-arylspiro[indoline-3,4'-piperidine]s revealed their marked activity in preventing tetrabenazine-induced ptosis and potentiating 5-HTP-induced stereotypy, suggesting an atypical profile for antidepressant action compared to tricyclic antidepressants (H. Ong et al., 1983).

Pharmacological Research

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride and its derivatives are used in pharmacological research due to their diverse bioactivities. For example, spiro[indoline-3,4'-piperidine] derivatives have been synthesized and studied for potential activity as 5-HT3 receptor antagonists (B. A. Whelan et al., 1995). Such compounds offer insights into the development of new therapeutic agents targeting various receptors in the brain.

Chemical Synthesis and Structural Studies

The compound and its derivatives are also significant in chemical synthesis and structural studies. For example, the synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives provide valuable information about the spirooxindole ring systems, which are important in a variety of biologically active alkaloids (J. Sundar et al., 2011).

Quantum Studies and Corrosion Inhibition

Spiropyrimidinethiones derived from 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one have been investigated for their corrosion inhibition effects on mild steel, combining electrochemical and quantum studies (M. Yadav et al., 2015).

properties

IUPAC Name

5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOHLDIBKHQMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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